methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate
Description
Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate (CAS: 931586-34-4) is a benzoxazine derivative characterized by a methyl oxyacetate substituent at the 6-position of the benzoxazinone core. This compound is synthesized for research purposes, with a purity of 95% (typical for laboratory-grade chemicals) and is cataloged under MFCD09763756 . For instance, related compounds in this class, such as N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide, have been patented as ROR-gamma modulators for treating autoimmune and inflammatory diseases , suggesting possible therapeutic relevance for the target compound.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-15-11(14)6-16-7-2-3-9-8(4-7)12-10(13)5-17-9/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBONRKSQLAZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate typically involves the reaction of 3,4-dihydro-2H-1,4-benzoxazine-6-ol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is typical for esters and has been observed in structurally related benzoxazine derivatives .
Reaction Conditions
| Condition | Product | Reference |
|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid | |
| Basic (e.g., NaOH, KOH) | Same as above |
Mechanistic Pathway
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Base-Catalyzed Hydrolysis : Nucleophilic attack by hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion.
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Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Ring-Opening Reactions of the Benzoxazine Core
The benzoxazine ring can undergo ring-opening under specific conditions, such as nucleophilic attack at the electron-deficient positions. For example, the oxazine ring’s lactam group may react with amines or alcohols .
Example Reaction with Amines
| Reagent | Product | Reference |
|---|---|---|
| Primary amines (e.g., NH₃) | 6-(2-Aminoethoxy)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine |
Key Observations
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Ring-opening typically occurs at the C3 position due to the electron-withdrawing effect of the carbonyl group.
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Products retain the oxyacetate side chain unless further derivatized .
Functionalization via the Ether Linkage
The ether oxygen in the [(benzoxazin-6-yl)oxy]acetate group can participate in nucleophilic substitution or coupling reactions, particularly under Mitsunobu or Ullmann conditions .
Suzuki-Miyaura Coupling
| Conditions | Product | Reference |
|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl derivatives with modified benzoxazine core |
Mechanism
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The aromatic bromide (if present) undergoes cross-coupling with boronic acids to form biaryl systems.
Reduction of the Carbonyl Group
The 3-oxo group in the benzoxazine ring can be reduced to a hydroxyl or methylene group using agents like NaBH₄ or LiAlH₄.
Reduction Pathways
| Reducing Agent | Product | Reference |
|---|---|---|
| NaBH₄ (in EtOH) | 3-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-6-yl derivative | |
| LiAlH₄ (in THF) | 3-Methylene-3,4-dihydro-2H-1,4-benzoxazin-6-yl derivative |
Applications
Cycloaddition Reactions
The compound’s aromatic system may participate in Diels-Alder or click chemistry reactions. For example, its electron-rich benzene ring can act as a diene in cycloadditions .
Click Chemistry with Azides
| Reagent | Product | Reference |
|---|---|---|
| Cu(I)-catalyzed azide-alkyne | 1,2,3-Triazole-linked benzoxazine derivatives |
Key Findings
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Triazole derivatives exhibit improved anti-inflammatory activity in microglial cells .
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The reaction proceeds via Huisgen 1,3-dipolar cycloaddition, retaining the ester functionality .
Mechanistic Insights from Molecular Docking
Studies on similar benzoxazine derivatives suggest that the methoxyacetate side chain enhances binding to biological targets like Keap1 via hydrogen bonding and π-π interactions . For example:
Stability and Reactivity Considerations
Scientific Research Applications
Chemistry: In chemistry, methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects, making it a candidate for drug discovery and development.
Industry: In the materials industry, this compound can be used in the production of polymers and other advanced materials. Its unique properties may contribute to the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomerism
The positional orientation of substituents on the benzoxazinone core significantly impacts physicochemical and biological properties. For example:
- Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate (QZ-9970, CAS 931586-34-4) has the oxyacetate group at the 6-position.
- Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate (QY-9490, CAS 1212059-84-1) is the 7-position isomer .
Positional isomerism can alter electronic distribution, solubility, and binding affinity. For instance, the 6-position isomer may exhibit enhanced hydrogen-bonding capacity compared to the 7-position derivative due to proximity to the ketone group in the benzoxazinone ring.
Functional Group Variations
Substituent modifications influence reactivity and applications:
Key Observations :
- The methyl oxyacetate group in the target compound enhances lipophilicity, making it suitable for membrane permeability studies.
- The chloroacetamide derivative () may serve as a reactive intermediate in synthesis.
- Phosphonic acid derivatives () exhibit higher solubility, ideal for aqueous-phase applications.
Core Structure Modifications
Replacing the benzoxazinone core with heterocycles or extended systems alters properties:
- Chromen derivatives (e.g., methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate, ) feature a fused chromen ring, enhancing planarity and π-stacking capacity .
Biological Activity
Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure
The molecular formula of this compound is represented as . Its structure features a benzoxazine ring, which is known for various bioactive properties.
Synthesis
The synthesis typically involves the condensation of 2-amino phenol with methyl acetoacetate under acidic conditions. This process may include cyclization reactions that yield the desired benzoxazine derivative. Purification often follows via recrystallization or chromatography to ensure high purity and yield.
Biological Activities
This compound exhibits several notable biological activities:
-
Antimicrobial Properties
- Studies have indicated that derivatives of benzoxazine compounds possess significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
- Anticancer Activity
- Anti-inflammatory Effects
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biochemical pathways, such as those related to cancer progression or microbial metabolism.
- Receptor Binding : It can bind to cell surface receptors, altering cellular responses and signaling pathways crucial for growth and survival in both microbial and cancer cells .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to control groups .
Case Study 2: Anticancer Potential
In vitro assays on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. This suggests a promising anticancer effect that warrants further investigation .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
